3-Methyl-1-(2-methylphenyl)butan-1-one
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Description
3-Methyl-1-(2-methylphenyl)butan-1-one, also known as 3,4-dimethylmethcathinone or 3,4-DMMC, is a synthetic cathinone that belongs to the beta-keto amphetamine class. It is a psychoactive substance that has gained popularity as a recreational drug due to its stimulant effects. However,
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
3-Methyl-1-(2-methylphenyl)butan-1-one serves as a chemically differentiated building block for organic synthesis and drug development. Its unique structure, combining a methyl group and a phenyl group, makes it valuable for constructing complex molecules. Researchers use it to prepare drug candidates containing hindered amine motifs, which can enhance drug stability and bioavailability .
Research on Hindered Amines
Given its hindered amine motif, researchers explore its behavior in various environments. Hindered amines are known for their radical scavenging properties, making them relevant in polymer stabilization, UV protection, and corrosion inhibition .
properties
IUPAC Name |
3-methyl-1-(2-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBKNYNOYNTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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